2-(4-Methylphenyl)isonicotinic acid
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Overview
Description
2-(4-Methylphenyl)isonicotinic acid is an organic compound with the molecular formula C13H11NO2. It is a derivative of isonicotinic acid, where the 4-position of the pyridine ring is substituted with a 4-methylphenyl group.
Mechanism of Action
Target of Action
It’s structurally similar to isoniazid , a frontline drug used in the treatment of tuberculosis. Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, a structurally similar compound, is a prodrug that must be activated by bacterial catalase
Biochemical Pathways
Isoniazid, a structurally similar compound, is known to affect the synthesis of mycolic acids, essential components of the mycobacterial cell wall .
Pharmacokinetics
Isoniazid, a structurally similar compound, is known to undergo acetylation, a process that varies between individuals and can affect the drug’s bioavailability .
Result of Action
Isoniazid, a structurally similar compound, is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
Factors such as temperature and reaction time can influence the activity of structurally similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)isonicotinic acid typically involves the reaction of 4-methylbenzyl chloride with isonicotinic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the isonicotinic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Products include 4-methylbenzoic acid and 4-methylbenzaldehyde.
Reduction: Products include 4-methylbenzyl alcohol and 4-methylbenzaldehyde.
Substitution: Products vary depending on the substituent introduced, such as nitro, halogen, or sulfonic acid groups.
Scientific Research Applications
2-(4-Methylphenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid: A derivative of pyridine with a carboxylic acid group at the 3-position.
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position
Uniqueness
2-(4-Methylphenyl)isonicotinic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(4-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-8-11(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHBEUENXGUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679496 |
Source
|
Record name | 2-(4-Methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226205-64-6 |
Source
|
Record name | 2-(4-Methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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